"2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene" CAS number
"2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene" CAS number
An In-Depth Technical Guide to 2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene (CAS: 88330-63-6)
Introduction
2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene is a highly reactive aromatic isocyanate that serves as a critical intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring a trifluoromethyl group and a chlorine atom on the phenyl ring, makes it a valuable building block in the development of novel pharmaceuticals and agrochemicals. The strategic placement of these functional groups significantly influences the physicochemical properties of resulting compounds, a key consideration in modern drug discovery.[2][3] The electron-withdrawing nature of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the isocyanate group provides a versatile handle for a variety of chemical transformations.[2] This guide offers a comprehensive overview of its properties, synthesis, reactivity, applications, and safety protocols for researchers and drug development professionals.
Part 1: Physicochemical Properties and Identification
Accurate identification and understanding of a compound's physical properties are foundational to its effective use in a laboratory setting.
Chemical Identifiers
A summary of the key identifiers for 2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene is provided below.
| Identifier | Value |
| CAS Number | 88330-63-6[1][4] |
| IUPAC Name | 2-chloro-1-isocyanato-3-(trifluoromethyl)benzene |
| Molecular Formula | C8H3ClF3NO[1] |
| Molecular Weight | 221.56 g/mol [1] |
| InChI Key | UHXHJYYNTMWKMG-UHFFFAOYSA-N |
| SMILES | ClC1=C(C=CC=C1N=C=O)C(F)(F)F[4] |
Physical and Chemical Properties
The compound's physical state and storage requirements are critical for maintaining its stability and reactivity.
| Property | Value |
| Physical Form | Solid or liquid |
| Purity | Typically ≥98% |
| Storage Temperature | 2-8°C[4] |
| Storage Conditions | Store under an inert atmosphere[4] |
Part 2: Synthesis and Reactivity
The utility of 2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene stems from its specific chemical reactivity, which is dictated by the isocyanate functional group.
Representative Synthesis Pathway
The synthesis of substituted phenyl isocyanates generally involves a multi-step process starting from a substituted benzene. A common industrial approach includes nitration, followed by reduction of the nitro group to an amine, and subsequent conversion of the amine to an isocyanate using phosgene or a phosgene equivalent like triphosgene.[5] This process ensures precise control over the regiochemistry of the final product.
Caption: Generalized workflow for the synthesis of a substituted phenyl isocyanate.
Core Reactivity: The Isocyanate Group
The isocyanate group (–N=C=O) is highly electrophilic at the central carbon atom. This makes it susceptible to attack by a wide range of nucleophiles, forming stable covalent bonds. This reactivity is the cornerstone of its application as a synthetic intermediate. Key reactions include:
-
Reaction with Amines: Forms substituted ureas. This is one of the most common applications in drug synthesis, creating the urea linkage found in many bioactive molecules.
-
Reaction with Alcohols: Forms urethanes (carbamates). This reaction is fundamental in polymer chemistry and is also used to introduce carbamate moieties into small molecules.
-
Reaction with Water: Leads to an unstable carbamic acid, which readily decarboxylates to form the corresponding primary amine and carbon dioxide. This highlights the moisture-sensitive nature of isocyanates.
Caption: Primary reaction pathways of the isocyanate functional group with common nucleophiles.
Part 3: Applications in Drug Discovery and Development
The unique combination of a chloro and a trifluoromethyl group makes this reagent particularly useful in medicinal chemistry. The trifluoromethyl group is a well-known bioisostere of a methyl group but with drastically different electronic properties. It often increases metabolic stability by blocking sites of oxidation and can improve a drug candidate's binding affinity and lipophilicity.[2][3]
Use as a Key Building Block
This compound is primarily used as a building block to introduce the 2-chloro-3-(trifluoromethyl)phenyl moiety into a larger molecule. For instance, in the synthesis of kinase inhibitors, a common strategy involves reacting an isocyanate with an aniline derivative to form a diaryl urea scaffold. This scaffold is central to the mechanism of action for numerous approved drugs, such as Sorafenib. While not using this exact isomer, the synthesis of Sorafenib involves reacting 4-chloro-3-(trifluoromethyl)aniline with an activated carbonyl species, a process chemically analogous to the use of an isocyanate.[6]
Representative Experimental Protocol: Synthesis of a Diaryl Urea
This protocol describes a general procedure for the reaction of 2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene with a generic primary amine (e.g., 4-aminophenol) to form a substituted urea.
Objective: To synthesize N-(2-chloro-3-(trifluoromethyl)phenyl)-N'-(4-hydroxyphenyl)urea.
Materials:
-
2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene (1.0 eq)
-
4-Aminophenol (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere.
-
Reagent Preparation: Dissolve 4-aminophenol (1.0 eq) in anhydrous DCM in the flask. Stir until fully dissolved.
-
Isocyanate Addition: Dissolve 2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene (1.0 eq) in a separate portion of anhydrous DCM and load it into the dropping funnel.
-
Reaction: Add the isocyanate solution dropwise to the stirring solution of 4-aminophenol at room temperature over 30 minutes.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure diaryl urea product.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy and Mass Spectrometry.
Part 4: Safety, Handling, and Storage
Due to its high reactivity and toxicity, strict safety protocols must be followed when handling 2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene.
Hazard Identification
The compound is classified with multiple hazards.
-
H301+H331: Toxic if swallowed or if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
H335: May cause respiratory irritation.[7]
-
H227: Combustible liquid.
The signal word for this chemical is "Danger".
Safe Handling and Personal Protective Equipment (PPE)
-
Ventilation: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[7][8]
-
Personal Protective Equipment:
-
Wear chemical-resistant gloves (e.g., nitrile) at all times. Gloves must be inspected before use and disposed of properly after.[7]
-
Use safety glasses with side-shields or chemical goggles.
-
A lab coat or chemical-resistant suit should be worn to prevent skin contact.[7]
-
In case of inadequate ventilation, a certified respirator must be used.[9]
-
Storage and Disposal
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] Store under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) to prevent degradation from moisture and heat.[4]
-
Incompatible Materials: Keep away from acids, strong oxidizing agents, strong bases, and alcohols.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
First Aid Measures
-
Inhalation: If inhaled, immediately move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8][9]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately.[8][9]
Conclusion
2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene is a specialized chemical intermediate with significant value in the fields of pharmaceutical and agrochemical research. Its utility is driven by the predictable and versatile reactivity of the isocyanate group, coupled with the beneficial physicochemical properties imparted by the trifluoromethyl and chloro substituents. A thorough understanding of its properties, reactivity, and stringent safety requirements is essential for its successful and safe application in the synthesis of next-generation chemical entities.
References
- Manasa Life Sciences. (n.d.). 2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene.
- Simson Pharma Limited. (n.d.). 2-chloro-1-isocyanato-3-(trifluoromethyl)benzene | CAS No- 88330-63-6.
- BLDpharm. (n.d.). 88330-63-6|2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene.
- Sigma-Aldrich. (n.d.). 2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene.
- Fisher Scientific. (2021). SAFETY DATA SHEET - 2-Chloroethyl isocyanate.
- Angene Chemical. (2024). Safety Data Sheet - 4-Chloro-3-(Trifluoromethyl)Phenyl Isocyanate.
- GSRS. (n.d.). 2-CHLORO-1-ISOCYANATO-3-(TRIFLUOROMETHYL)BENZENE.
- Thermo Fisher Scientific. (2012). SAFETY DATA SHEET - 3-(Trifluoromethyl)phenyl isocyanate.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery.
- Google Patents. (n.d.). CN110885298B - Synthesis method of 4-chloro-3-(trifluoromethyl) phenylisocyanate.
- Google Patents. (2009). WO 2009/111061 A1 - PROCESS FOR THE PREPARATION OF SORAFENIB AND SALTS THEREOF.
- Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from Journal of Biomedical Research & Environmental Sciences.
Sources
- 1. 2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene | Manasa Life Sciences [manasalifesciences.com]
- 2. nbinno.com [nbinno.com]
- 3. jelsciences.com [jelsciences.com]
- 4. 88330-63-6|2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]
- 5. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. angenechemical.com [angenechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
